molecular formula C22H23N3O5 B10987665 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

Cat. No.: B10987665
M. Wt: 409.4 g/mol
InChI Key: HOMYMIJIENYLPS-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a benzoxazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the benzoxazine ring, and the acetamide linkage.

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an o-aminophenol with formaldehyde and an amine.

    Formation of the Acetamide Linkage: The final step involves the coupling of the indole and benzoxazine intermediates with an acetamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the benzoxazine and acetamide moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced benzoxazine and acetamide derivatives, and substituted methoxyethyl derivatives.

Scientific Research Applications

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biological pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole ring structure.

    Benzoxazine Derivatives: Compounds like benzoxazine-2,4-dione and benzoxazine-3-one share the benzoxazine ring structure.

    Acetamide Derivatives: Compounds such as N-phenylacetamide and N-methylacetamide share the acetamide group.

Uniqueness

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is unique due to the combination of the indole, benzoxazine, and acetamide moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide

InChI

InChI=1S/C22H23N3O5/c1-24-18-7-6-15(12-20(18)30-14-22(24)27)23-21(26)13-29-19-5-3-4-17-16(19)8-9-25(17)10-11-28-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,26)

InChI Key

HOMYMIJIENYLPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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